N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide
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Overview
Description
N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. Its unique structure suggests it may have interesting properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide likely involves multiple steps, including the formation of the tetrazatetracyclo structure, the introduction of the phosphanyl group, and the attachment of the benzamide moiety. Each step would require specific reagents, catalysts, and conditions to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of such a complex compound would require optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of chemical bonds by the addition of water.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide may have applications in various scientific fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as targeting specific molecular pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds might include other tetrazatetracyclo derivatives or phosphanyl-containing molecules. The uniqueness of N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity.
Properties
Molecular Formula |
C47H50N7O7P |
---|---|
Molecular Weight |
855.9 g/mol |
IUPAC Name |
N-[(1R,11S,12R,13S)-11-[bis(4-methoxyphenyl)-phenylmethoxy]-13-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-7-yl]benzamide |
InChI |
InChI=1S/C47H50N7O7P/c1-30(2)54(31(3)4)62(58-27-13-26-48)61-38-28-39-53-44-40(43(49-29-50-44)52-46(55)32-14-9-7-10-15-32)51-45(53)42(41(38)59-39)60-47(33-16-11-8-12-17-33,34-18-22-36(56-5)23-19-34)35-20-24-37(57-6)25-21-35/h7-12,14-25,29-31,38-39,41-42H,13,27-28H2,1-6H3,(H,49,50,52,55)/t38-,39+,41-,42+,62?/m0/s1 |
InChI Key |
BZUCVTCQMCIMSE-MHNAWMJXSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H]2N3C(=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)[C@@H]([C@H]1O2)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC2N3C(=NC4=C(N=CN=C43)NC(=O)C5=CC=CC=C5)C(C1O2)OC(C6=CC=CC=C6)(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC |
Origin of Product |
United States |
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